molecular formula C42H24O12 B6292416 Calix[6]quinone CAS No. 128223-44-9

Calix[6]quinone

Cat. No.: B6292416
CAS No.: 128223-44-9
M. Wt: 720.6 g/mol
InChI Key: PBSSYIWBTNGTNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calix6quinone involves the formation of a cyclic structure with six p-quinone units. The process typically includes the use of specific reagents and catalysts to facilitate the cyclization and oxidation reactions necessary to form the quinone units . The reaction conditions often involve controlled temperatures and pressures to ensure the stability and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for Calix6quinone are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the production would require optimization of reaction conditions and the use of industrial-grade reagents and equipment to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Calix6quinone undergoes various chemical reactions, including:

    Oxidation: The quinone units can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Calix6

Scientific Research Applications

Calix6quinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Calix6quinone primarily involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective material for energy storage applications. The molecular targets and pathways involved include the interaction with lithium ions in lithium-ion batteries, where the quinone units facilitate the storage and release of energy .

Comparison with Similar Compounds

Similar Compounds

  • Calix4quinone : A smaller cyclic compound with four p-quinone units.
  • Calix8quinone : A larger cyclic compound with eight p-quinone units.
  • Pillar 4quinone : Another quinone-based macrocyclic compound with different structural properties .

Uniqueness

Calix6quinone is unique due to its specific structure, which provides a balance between the number of quinone units and the overall stability of the compound. This balance results in high theoretical capacities and excellent electrochemical performance, making it particularly suitable for applications in energy storage .

Properties

IUPAC Name

heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,6,9,12,15,18,21,24,27,30,33-dodecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H24O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSSYIWBTNGTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C1C7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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